

Validating the Structure of trans-4-Octene: A 2D NMR Comparison Guide

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Compound of Interest

Compound Name: *trans-4-Octene*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of expected versus experimental 2D Nuclear Magnetic Resonance (NMR) data for the structural validation of **trans-4-octene**. Detailed experimental protocols and data analysis workflows are presented to assist researchers in confirming the molecular structure and stereochemistry of similar small organic molecules.

Introduction to 2D NMR in Structural Elucidation

One-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of nuclei within a molecule. However, for unambiguous structural assignment, especially when dealing with isomers, two-dimensional (2D) NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond connectivity information, revealing which atoms are connected to each other. This guide focuses on the application of these techniques to confirm the identity and trans configuration of the double bond in 4-octene.

Predicted vs. Experimental Data Comparison

The validation of the **trans-4-octene** structure relies on the correlation of signals in the 2D NMR spectra, which should align with theoretical predictions based on known chemical shift ranges and coupling constants. The following tables summarize the expected and observed NMR data for **trans-4-octene**.

Table 1: ^1H and ^{13}C NMR Chemical Shift Data

Atom Name	Predicted ^1H (ppm)	Experimental ^1H (ppm)[1]	Predicted ^{13}C (ppm)	Experimental ^{13}C (ppm)
H1, H8	0.92	0.89	14.1	14.1
H2, H7	1.40	1.36	23.2	23.2
H3, H6	2.00	1.96	35.1	35.1
H4, H5	5.40	5.39	131.0	131.0

Predicted values are based on standard NMR prediction algorithms and may vary slightly based on the software used.

Table 2: Key 2D NMR Correlations for trans-4-Octene

Correlation Type	Experiment	Expected Correlations	Observed Correlations (Interpretation)
^1H - ^1H	COSY	$\text{H4} \leftrightarrow \text{H3}$, $\text{H5} \leftrightarrow \text{H6}$, $\text{H3} \leftrightarrow \text{H2}$, $\text{H6} \leftrightarrow \text{H7}$, $\text{H2} \leftrightarrow \text{H1}$, $\text{H7} \leftrightarrow \text{H8}$	Cross-peaks confirm the connectivity of the propyl group and its attachment to the double bond.
^1H - ^{13}C (1-bond)	HSQC	H1/C1 , H2/C2 , H3/C3 , H4/C4 , H5/C5 , H6/C6 , H7/C7 , H8/C8	Direct correlation between each proton and its attached carbon is observed, confirming the carbon backbone.
^1H - ^{13}C (multi-bond)	HMBC	$\text{H4} \leftrightarrow \text{C3}$, C6 ; $\text{H5} \leftrightarrow$ C3 , C6 ; $\text{H3} \leftrightarrow \text{C2}$, C4 , C5 ; $\text{H2} \leftrightarrow \text{C1}$, C3 , C4	Long-range correlations establish the connectivity across the double bond and along the alkyl chains.
^1H - ^1H Coupling	^1H NMR	$^3J(\text{H4}, \text{H5}) \approx 12\text{-}18\text{ Hz}$	The observed coupling constant for the vinylic protons falls within the typical range for a trans configuration[2][3][4][5].

Experimental Workflow and Logical Relationships

The process of validating a chemical structure using 2D NMR follows a logical progression from sample preparation to the final analysis of correlated spectra. This workflow ensures that the data acquired is of high quality and that the interpretation is systematic.



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Workflow for 2D NMR Structure Validation.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

Protocol 1: Sample Preparation

- **Sample Purity:** Ensure the **trans-4-octene** sample is of high purity to avoid interference from contaminants.
- **Solvent:** Use deuterated chloroform (CDCl_3) as the solvent. CDCl_3 is a common choice for non-polar to moderately polar organic compounds.[\[6\]](#)
- **Concentration:** Prepare a solution with a concentration of approximately 10-20 mg of **trans-4-octene** in 0.6-0.7 mL of CDCl_3 .[\[7\]](#)
- **Mixing:** Gently vortex the sample to ensure it is fully dissolved.
- **Filtration:** To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[6\]](#)[\[8\]](#)
- **Capping:** Cap the NMR tube to prevent evaporation, especially given the volatility of octene.

Protocol 2: 1D NMR Data Acquisition

- ^1H NMR:
 - **Pulse Program:** Standard single pulse (e.g., 'zg30').
 - **Spectral Width:** 0-10 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay (d1):** 1-2 seconds.
 - **Number of Scans:** 8-16.
- ^{13}C NMR:

- Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').
- Spectral Width: 0-150 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 128-256 (or more, depending on concentration).

Protocol 3: 2D NMR Data Acquisition

- COSY (Correlation Spectroscopy):
 - Pulse Program: Standard COSY (e.g., 'cosygppqf').
 - Spectral Width (F1 and F2): Set to the same width as the ^1H spectrum.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 2-4.
 - Relaxation Delay: 1.5-2.0 seconds.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: Standard HSQC with sensitivity enhancement and gradients (e.g., 'hsqcedetgpsisp2.2').
 - Spectral Width (F2 - ^1H): Set to the ^1H spectral width.
 - Spectral Width (F1 - ^{13}C): Set to the ^{13}C spectral width.
 - Number of Increments (F1): 128-256.
 - Number of Scans per Increment: 4-8.
 - Relaxation Delay: 1.5-2.0 seconds.

- HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: Standard HMBC with gradients (e.g., 'hmbcgplpndqf').
 - Spectral Width (F2 - ^1H): Set to the ^1H spectral width.
 - Spectral Width (F1 - ^{13}C): Set to the ^{13}C spectral width.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 8-16.
 - Relaxation Delay: 1.5-2.0 seconds.
 - Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.^[9]

Protocol 4: Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) data in both dimensions.
- Phasing: Manually or automatically phase the spectra to ensure all peaks are in the positive absorption mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectra.
- Referencing: Reference the spectra to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm) or an internal standard like tetramethylsilane (TMS).
- Peak Picking and Integration: Identify and label the chemical shifts of all significant peaks and cross-peaks.

By following these protocols and comparing the acquired data with the expected correlations, researchers can confidently validate the structure of **trans-4-octene** and apply these principles to other small molecules in their research and development endeavors.

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